molecular formula C19H19NO4S B2687107 (E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1798423-12-7

(E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2687107
M. Wt: 357.42
InChI Key: GPZVLVQMGAGAOJ-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one” is a chemical compound with potential therapeutic applications1. It has a molecular formula of C19H19NO4S and a molecular weight of 357.422.



Synthesis Analysis

The specific synthesis methods for this compound are not readily available from the search results. However, it’s mentioned that the compound has potential therapeutic applications, suggesting that its synthesis might involve pharmaceutical manufacturing processes1.



Molecular Structure Analysis

The specific molecular structure of this compound is not provided in the search results. However, given its molecular formula, it contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms2.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. However, as a chemical compound with potential therapeutic applications, it might undergo various chemical reactions depending on its intended use1.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not provided in the search results. However, given its molecular formula, it’s likely to have properties consistent with other organic compounds containing similar functional groups2.


Scientific Research Applications

Therapeutic Applications

Sulfonamide compounds are significant for their antibacterial properties and have been explored for various other therapeutic effects. These include applications as diuretics, carbonic anhydrase inhibitors, antiepileptics, antiviral agents (notably HIV protease inhibitors), anticancer agents, and in Alzheimer’s disease drugs. The versatility of sulfonamides in drug development is underscored by their role in addressing conditions such as cancer, glaucoma, inflammation, and dandruff, among others (Gulcin & Taslimi, 2018). Furthermore, sulfur-based motifs, particularly sulfonyl or sulfonamide analogues, have shown a wide range of pharmacological properties, supporting the development of new therapeutic agents across multiple disease domains (Zhao et al., 2018).

Environmental Impacts and Detection

Sulfonamides, including related compounds, also pose environmental concerns due to their persistence and potential ecotoxicity. The environmental fate and effects of sulfonamide antibiotics, such as their occurrence in water bodies and soil, have prompted research into their detection and removal. Advanced analytical methods and cleaner techniques have been developed to address the contamination from sulfonamides and other persistent organic pollutants (Prasannamedha & Kumar, 2020). Additionally, antibody-based methods have emerged as powerful tools for the detection of environmental pollutants, including sulfonamides, in water and food samples, highlighting the importance of monitoring these compounds to mitigate their impact on ecosystems and human health (Fránek & Hruška, 2018).

Safety And Hazards

This product is not intended for human or veterinary use and is for research use only2. Therefore, appropriate safety measures should be taken when handling this compound.


Future Directions

The specific future directions for this compound are not provided in the search results. However, given its potential therapeutic applications, future research might focus on further elucidating its properties, optimizing its synthesis, and exploring its potential uses1.


Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

IUPAC Name

(E)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-24-16-8-10-17(11-9-16)25(22,23)18-13-20(14-18)19(21)12-7-15-5-3-2-4-6-15/h2-12,18H,13-14H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZVLVQMGAGAOJ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one

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